3-bromo-N-butylbenzamide
Overview
Description
3-Bromo-N-butylbenzamide is an organic compound with the molecular formula C11H14BrNO It is a derivative of benzamide, where a bromine atom is substituted at the third position of the benzene ring, and an N-butyl group is attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-butylbenzamide typically involves the bromination of N-butylbenzamide. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out under mild conditions, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS selectively brominates the benzene ring at the para position relative to the amide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-butylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate or cesium carbonate. The reactions are usually performed in solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Coupling Products: Complex aromatic compounds with extended conjugation or functional groups can be synthesized.
Scientific Research Applications
3-Bromo-N-butylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows for modifications that can enhance binding affinity and specificity.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-butylbenzamide depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity. The bromine atom and the butyl group can interact with the active site of enzymes, affecting their function. The compound may also interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of a butyl group.
3-Chloro-N-butylbenzamide: Chlorine atom instead of bromine.
N-Butylbenzamide: Lacks the bromine substitution.
Uniqueness
3-Bromo-N-butylbenzamide is unique due to the presence of both the bromine atom and the butyl group. This combination imparts specific reactivity and binding properties that are not present in similar compounds. The bromine atom enhances the compound’s ability to participate in substitution and coupling reactions, while the butyl group provides hydrophobic interactions that can be crucial in biological systems.
Properties
IUPAC Name |
3-bromo-N-butylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-3-7-13-11(14)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQYEUJITUURPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366040 | |
Record name | 3-bromo-N-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35390-07-9 | |
Record name | 3-bromo-N-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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